

In-depth Technical Guide: 9-(2-Biphenyl)-10-bromoanthracene

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Compound of Interest

Compound Name: 9-(2-Biphenyl)-10-bromoanthracene

Cat. No.: B1291625

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **9-(2-Biphenyl)-10-bromoanthracene**, a sterically hindered polycyclic aromatic hydrocarbon of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Due to the lack of publicly available single-crystal X-ray diffraction data, this guide presents a plausible synthesis protocol based on established methodologies for related compounds, summarizes its known properties, and offers a computational visualization of its molecular structure. While experimental crystallographic data is absent, this document serves as a valuable resource for researchers working with this and similar sterically encumbered aromatic compounds.

Introduction

9-(2-Biphenyl)-10-bromoanthracene is an anthracene derivative characterized by the presence of a bulky 2-biphenyl substituent at the 9-position and a bromine atom at the 10-position of the anthracene core. This substitution pattern induces significant steric strain, leading to a twisted molecular conformation that can influence its photophysical and material properties. Such non-planar aromatic structures are of significant interest for applications in OLEDs, as they can inhibit intermolecular aggregation and improve the efficiency and stability of devices.^[1]

Molecular and Physical Properties

A summary of the key molecular and physical properties of **9-(2-Biphenyl)-10-bromoanthracene** is provided in the table below. This information has been compiled from various chemical databases and supplier specifications.^{[2][3]}

Property	Value
Molecular Formula	C ₂₆ H ₁₇ Br
Molecular Weight	409.33 g/mol
CAS Number	400607-16-1
Appearance	Typically a yellow to orange powder/crystals
Purity	Commercially available with ≥98% purity
IUPAC Name	9-bromo-10-(2-phenylphenyl)anthracene

Experimental Protocols: Plausible Synthesis

While a specific, detailed synthesis for **9-(2-Biphenyl)-10-bromoanthracene** is not readily available in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on well-established Suzuki coupling reactions, which are widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

The proposed synthesis involves a two-step process starting from commercially available 9,10-dibromoanthracene.

Step 1: Synthesis of 9-Bromo-10-(2-biphenyl)anthracene

This step involves a Suzuki coupling reaction between 9,10-dibromoanthracene and 2-biphenylboronic acid. The reaction is catalyzed by a palladium complex.

- Materials:
 - 9,10-Dibromoanthracene
 - 2-Biphenylboronic acid

- Palladium(0) tetrakis(triphenylphosphine) ($\text{Pd}(\text{PPh}_3)_4$)
- Potassium carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3)
- Toluene
- Ethanol
- Water
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (for drying)
- Procedure:
 - In a round-bottom flask, combine 9,10-dibromoanthracene (1 equivalent), 2-biphenylboronic acid (1.1 equivalents), and a catalytic amount of $\text{Pd}(\text{PPh}_3)_4$ (e.g., 2-5 mol%).
 - Add a 2M aqueous solution of K_2CO_3 or Na_2CO_3 (3 equivalents).
 - Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.
 - De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
 - Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction to room temperature.
 - Add water and extract the product with dichloromethane.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
 - Remove the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield **9-(2-Biphenyl)-10-bromoanthracene**.

Structural Information

Crystal Structure

As of the date of this guide, a publicly accessible, experimentally determined crystal structure for **9-(2-Biphenyl)-10-bromoanthracene** has not been found in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. The absence of this data prevents a detailed discussion and tabulation of crystallographic parameters such as unit cell dimensions, space group, bond lengths, and bond angles.

The significant steric hindrance between the 2-biphenyl group and the anthracene core is expected to result in a highly twisted molecular structure. The dihedral angle between the anthracene core and the directly attached phenyl ring of the biphenyl group, as well as the dihedral angle between the two phenyl rings of the biphenyl group, would be key parameters in defining the molecular conformation.

Molecular Structure Visualization

The following diagram, generated using the Graphviz (DOT language), illustrates the chemical structure of **9-(2-Biphenyl)-10-bromoanthracene**.

Caption: Molecular structure of **9-(2-Biphenyl)-10-bromoanthracene**.

Potential Applications

Derivatives of 9,10-disubstituted anthracenes are widely investigated for their applications in organic electronics. The bulky biphenyl substituent in **9-(2-Biphenyl)-10-bromoanthracene** can prevent π - π stacking, which is often responsible for quenching of fluorescence in the solid state. This property makes it a candidate for use as a host or emissive material in OLEDs, particularly for achieving stable and efficient blue emission.^{[1][4]} The bromine atom also provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of a wider range of materials with tailored electronic properties.

Conclusion

9-(2-Biphenyl)-10-bromoanthracene is a sterically hindered aromatic compound with potential applications in materials science. While a detailed experimental crystal structure is not currently available, this guide provides a comprehensive summary of its known properties and a plausible synthetic route. Further research involving single-crystal X-ray diffraction is necessary to fully elucidate its three-dimensional structure and packing in the solid state, which would provide valuable insights for the rational design of new organic electronic materials.

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